molecular formula C11H19NO2 B1468869 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1343691-14-4

2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No. B1468869
CAS RN: 1343691-14-4
M. Wt: 197.27 g/mol
InChI Key: ZHMFCLTVAUEZRS-UHFFFAOYSA-N
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Description

“2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H19NO2 . It is also known as CX-516. This compound has been studied for its potential therapeutic applications.


Molecular Structure Analysis

The molecular structure of “2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one” can be represented by the formula C11H19NO2 . For a detailed structural analysis, it’s recommended to use specialized software or databases that can provide 3D molecular structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one” are not fully detailed in the available resources. It’s recommended to refer to specialized databases or resources for detailed information .

Scientific Research Applications

Absolute Configuration Determination

The study by Pecunioso, Maffeis, and Marchioro (1998) focused on determining the absolute configuration of a compound similar to 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one. They investigated an N-Silylated isomer related to this compound, which was a by-product of a reaction aimed at synthesizing an antibiotic. This highlights the importance of such compounds in the synthesis and structural analysis of complex molecules, especially in the pharmaceutical field (Pecunioso, Maffeis, & Marchioro, 1998).

Microbial Hydroxylation Studies

Raadt et al. (2001) explored the microbial hydroxylation of cyclic carboxylic acids protected as benzoxazoles, producing chiral allylic alcohols. This study indicates the potential of 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one and its derivatives in microbial hydroxylation processes, which can be crucial for producing chiral compounds in pharmaceutical and chemical industries (Raadt et al., 2001).

Antifungal and Antibacterial Applications

Walsh, Meegan, Prendergast, and Nakib (1996) synthesized a series of 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, reporting their antibacterial and antifungal activities. This suggests that compounds like 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one could have potential applications in developing new antimicrobial agents (Walsh, Meegan, Prendergast, & Nakib, 1996).

Receptor Agonist Research

Bobiļeva et al. (2014) conducted a study involving the synthesis of 2-amidocyclohex-1-ene carboxylic acid derivatives to evaluate their potency as receptor agonists. This indicates that structurally related compounds like 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one can play a role in the development of new therapeutic agents targeting specific receptors (Bobiļeva et al., 2014).

Fragrance Ingredient Review

Scognamiglio, Letizia, and Api (2013) reviewed the toxicologic and dermatologic properties of a fragrance ingredient structurally similar to 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This suggests the potential use of such compounds in the fragrance industry, especially in formulating scents with specific olfactory properties (Scognamiglio, Letizia, & Api, 2013).

Safety and Hazards

The safety and hazards associated with “2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one” are not fully detailed in the available resources. It’s recommended to refer to Material Safety Data Sheets (MSDS) or similar resources for detailed safety information .

properties

IUPAC Name

2-cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-10-7-12(8-10)11(14)6-9-4-2-1-3-5-9/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMFCLTVAUEZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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